molecular formula C22H19ClN2O5 B6239144 rac-methyl (1R,3S)-1-(1,3-dioxaindan-5-yl)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 629652-33-1

rac-methyl (1R,3S)-1-(1,3-dioxaindan-5-yl)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B6239144
CAS No.: 629652-33-1
M. Wt: 426.8
InChI Key:
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Description

The compound rac-methyl (1R,3S)-1-(1,3-dioxaindan-5-yl)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a synthetic molecule with interesting pharmacological potential. This complex compound belongs to the class of indole derivatives, known for their diverse biological activities. The unique structure incorporates both indole and dihydroindolizine moieties, contributing to its multifunctional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Starting Materials: : The process starts with commercially available materials, including indole derivatives and dihydroindolizine precursors.

  • Reaction Steps

    • Step 1: : Initial formation of the indole framework.

    • Step 2: : Introduction of the chloroacetyl group through acylation reactions under mild conditions.

    • Step 3: : Cyclization reactions to form the dihydroindolizine structure.

    • Step 4: : Final esterification to introduce the carboxylate group.

  • Reaction Conditions: : Typically, organic solvents such as dichloromethane or methanol are used, with catalysts like palladium or Lewis acids to facilitate the reactions.

Industrial Production Methods

Scaling up to industrial production involves optimization of these steps to ensure high yield and purity. Continuous flow chemistry might be employed to enhance reaction efficiency and reproducibility, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The indole moiety can undergo oxidation reactions, often forming quinone-like structures.

  • Reduction: : The compound can be reduced to alter the carbonyl groups to alcohols.

  • Substitution: : Commonly, electrophilic substitution reactions occur on the indole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Like lithium aluminium hydride or sodium borohydride.

  • Substitution Reagents: : Nitrating agents, halogens, or alkylating agents.

Major Products

  • Oxidation Products: : Quinonoid structures.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Various halogenated or alkylated indole compounds.

Scientific Research Applications

This compound is of interest in several fields:

  • Chemistry: : As a building block in organic synthesis, especially in constructing complex natural products or drugs.

  • Biology: : Studied for its interactions with various biological macromolecules, potentially affecting enzyme activity or receptor binding.

  • Medicine: : Potential pharmacological agent in treating conditions such as cancer, neurological disorders, or infectious diseases.

  • Industry: : Used as an intermediate in the synthesis of dyes, agrochemicals, or other high-value chemicals.

Mechanism of Action

The compound exerts its effects primarily through:

  • Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of signaling pathways, such as those involving kinase enzymes or G-protein coupled receptors.

  • Effects: : Can lead to inhibition of cancer cell growth, reduction of inflammation, or antimicrobial action.

Comparison with Similar Compounds

Compared to other indole derivatives, this compound stands out due to its multifunctional groups and complex structure, which can lead to unique biological activities.

Similar Compounds

  • Indomethacin: : An anti-inflammatory drug with a simpler structure.

  • Sunitinib: : A cancer therapy agent with distinct but related structural features.

  • Serotonin: : A neurotransmitter with a core indole structure but different functional groups.

This compound's combination of chloroacetyl and dihydroindolizine elements distinguishes it from these related molecules, offering unique opportunities for scientific exploration and therapeutic application.

Properties

CAS No.

629652-33-1

Molecular Formula

C22H19ClN2O5

Molecular Weight

426.8

Purity

95

Origin of Product

United States

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